6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine
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Overview
Description
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C5H3F4N3 and a molecular weight of 181.09 g/mol This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . The reaction conditions include a temperature of 50°C and a reaction time of 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like ammonium formate in the presence of Pd/C are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridazin-4-amine: This compound is similar in structure but lacks the fluorine atom at the 6-position.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with a pyridine ring instead of a pyridazine ring.
Uniqueness
6-Fluoro-4-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C5H3F4N3 |
---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H3F4N3/c6-3-1-2(5(7,8)9)4(10)12-11-3/h1H,(H2,10,12) |
InChI Key |
OUACDXBNOXHSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1F)N)C(F)(F)F |
Origin of Product |
United States |
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